molecular formula C11H6Cl3NO2 B1392326 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142198-98-8

3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one

Cat. No.: B1392326
CAS No.: 1142198-98-8
M. Wt: 290.5 g/mol
InChI Key: HBJVMBKVQBNILW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a chloromethyl group and a dichlorophenyl group attached to an oxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of 2,3-dichlorobenzaldehyde with chloromethyl ketone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the oxazole ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichlorophenyl)-3-methylurea
  • 1-Chloromethyl-2,3-dichloropropyl acetate
  • 2-(3-Chlorophenoxy)-N’-[(3,5-dichlorophenyl)methylidene]propanohydrazide

Uniqueness

Compared to similar compounds, 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one stands out due to its unique oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJVMBKVQBNILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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